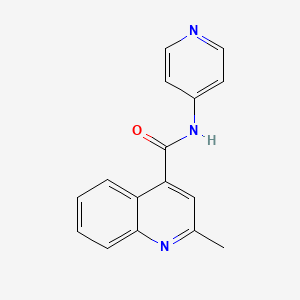
2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide
Vue d'ensemble
Description
2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide, also known as 2-Me-4Q, is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide is not fully understood. However, it has been proposed that it exerts its pharmacological effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. Additionally, it has been suggested that 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the activity of various enzymes, including topoisomerase II and protein kinase C. Furthermore, it has been shown to induce apoptosis in cancer cells and reduce the production of reactive oxygen species. In vivo studies have demonstrated that 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide reduces tumor growth and inflammation, and improves cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide in lab experiments include its ease of synthesis, high purity, and potential pharmacological properties. Furthermore, it has been shown to exhibit low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent. However, the limitations of using 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide in lab experiments include its limited solubility in aqueous solutions and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the research on 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide. Firstly, further studies are needed to elucidate the mechanism of action of 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide in different cell types and disease models. Secondly, the development of more efficient synthesis methods and analogs of 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide could lead to the discovery of more potent and selective pharmacological agents. Thirdly, the evaluation of the pharmacokinetics and pharmacodynamics of 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide in animal models could provide valuable information for the development of clinical trials. Finally, the investigation of the potential synergistic effects of 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide with other therapeutic agents could lead to the development of more effective combination therapies for various diseases.
Conclusion:
In conclusion, 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. The synthesis of 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide is relatively simple, and it has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activities. Further research is needed to elucidate its mechanism of action, evaluate its pharmacokinetics and pharmacodynamics, and develop more potent and selective analogs for clinical use.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide involves the reaction between 2-methylquinoline-4-carboxylic acid and pyridine-4-amine. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The reaction yields 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide as a white solid with a purity of over 95%. The synthesis of 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activities. In vitro studies have demonstrated that 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. Additionally, 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide has been shown to protect neurons from oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-methyl-N-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-10-14(13-4-2-3-5-15(13)18-11)16(20)19-12-6-8-17-9-7-12/h2-10H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKUBSKKHQXPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330188 | |
| Record name | 2-methyl-N-pyridin-4-ylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide | |
CAS RN |
1017094-84-6 | |
| Record name | 2-methyl-N-pyridin-4-ylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




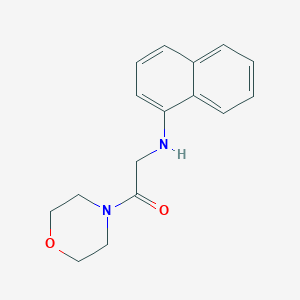
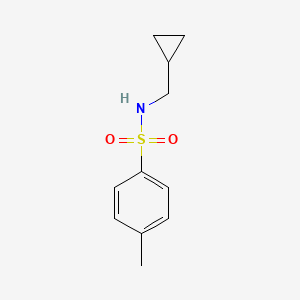
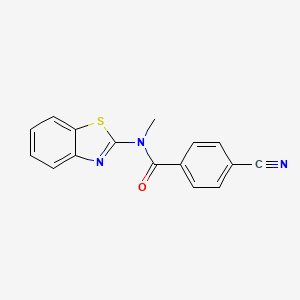
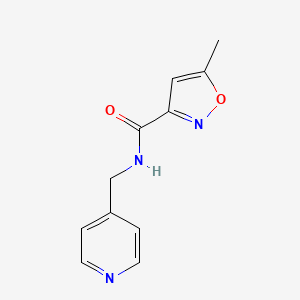
![[2-(Butylamino)-2-oxoethyl] 2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylbenzoate](/img/structure/B7467833.png)
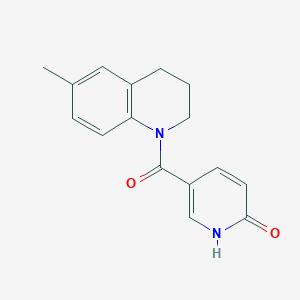
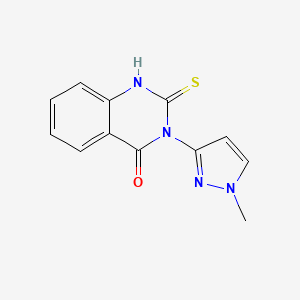
![4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7467875.png)
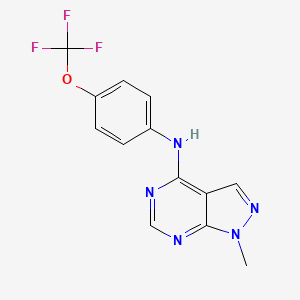

![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467902.png)
![2-(4-cyanophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7467907.png)
![3-cyclopropyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7467910.png)